4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene
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Overview
Description
4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene is a chemical compound with the molecular formula C16H14N2O6 and a molecular weight of 330.29 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by its solid physical state and solubility in solvents such as dichloromethane, ethyl acetate, and methanol .
Preparation Methods
The synthesis of 4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene typically involves the nitration of a suitable precursor compound. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet research-grade standards .
Chemical Reactions Analysis
4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene is primarily used in scientific research, particularly in the field of proteomics It serves as a reagent for the modification and analysis of proteinsIn the industrial sector, this compound may be used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene can be compared with other nitrostyrene derivatives, such as trans-beta-nitrostyrene and 4-methoxy-2-nitrostyrene . While these compounds share similar structural features, this compound is unique due to the presence of both methoxy and benzyloxy groups, which can influence its reactivity and biological activity . The combination of these functional groups makes it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-methoxy-5-nitro-4-(2-nitroethenyl)-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-10-14(18(21)22)13(7-8-17(19)20)9-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYSIFSBQNIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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